molecular formula C17H16N2O2S B11649721 methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate

methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate

Cat. No.: B11649721
M. Wt: 312.4 g/mol
InChI Key: QHODMFAMCLVWLT-UHFFFAOYSA-N
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Description

Methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate is a complex organic compound that features a benzimidazole ring system Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the ester group, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate is primarily related to its interaction with biological targets. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Methyl 2-(benzylsulfanyl)acetate: A simpler analog without the benzimidazole ring.

    1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole: Another derivative with a different substitution pattern.

Uniqueness

Methyl [2-(benzylsulfanyl)-1H-benzimidazol-1-yl]acetate is unique due to the combination of the benzimidazole ring and the benzylsulfanyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 2-(2-benzylsulfanylbenzimidazol-1-yl)acetate

InChI

InChI=1S/C17H16N2O2S/c1-21-16(20)11-19-15-10-6-5-9-14(15)18-17(19)22-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

QHODMFAMCLVWLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3

Origin of Product

United States

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